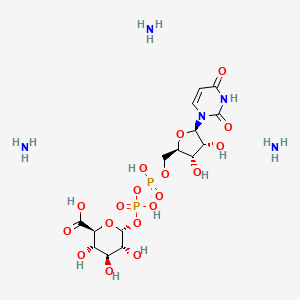
(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine
Descripción general
Descripción
“(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine” is a chemical compound with the molecular formula C9H18N2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2/c10-7-9(3-4-9)8-11-5-1-2-6-11/h1-8,10H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 140.23 .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
The compound has been involved in the synthesis of aminoadamantane derivatives, showing significant antiviral activity against influenza A virus. This research highlights its potential as a specific agent for anti-influenza A virus activities, without effectiveness against influenza B or other tested viruses, indicating a specificity that could be beneficial in targeted antiviral therapies (Kolocouris et al., 1994).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes based on Pyrrole Schiff Bases, including derivatives related to "(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine," have shown promising anticancer activity. These complexes were investigated for their ability to bind to DNA and influence the viability of various cancerous and noncancerous cell lines, demonstrating a potential pathway for the development of new cancer treatments (Mbugua et al., 2020).
Anticonvulsant Agents
Compounds synthesized from 3-aminomethyl pyridine, related to the core structure of interest, have been explored for their anticonvulsant activity. Several derivatives were observed to provide seizure protection, highlighting the potential of these compounds in the development of anticonvulsant drugs (Pandey & Srivastava, 2011).
Propiedades
IUPAC Name |
[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-9(3-4-9)8-11-5-1-2-6-11/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRKCEYPGZUQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650977 | |
| Record name | 1-{1-[(Pyrrolidin-1-yl)methyl]cyclopropyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine | |
CAS RN |
1001345-81-8 | |
| Record name | 1-(1-Pyrrolidinylmethyl)cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001345-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{1-[(Pyrrolidin-1-yl)methyl]cyclopropyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3-ethyl-1,1-dimethyl-1h-benz[e]indolium 4-methylbenzenesulfonate](/img/structure/B1514347.png)
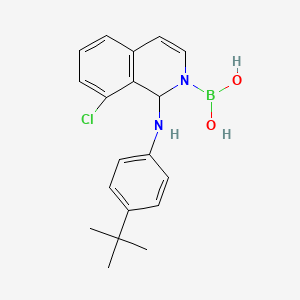
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
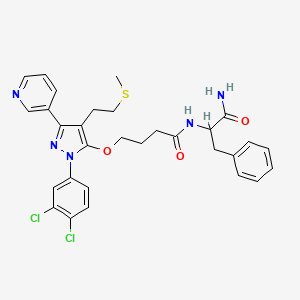

![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
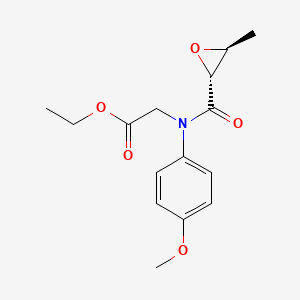
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
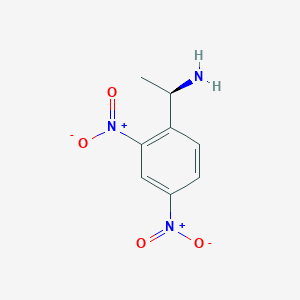
![(7S,8R,9S,13S,14S,17R)-17-Ethynyl-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1514378.png)
![(5R,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514380.png)
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)
